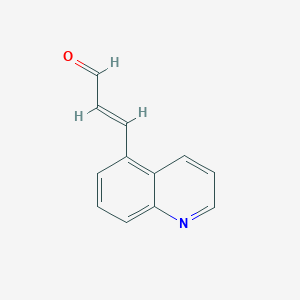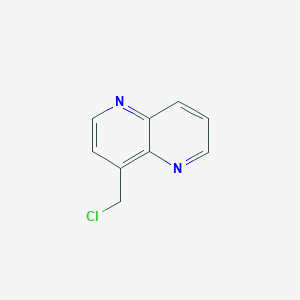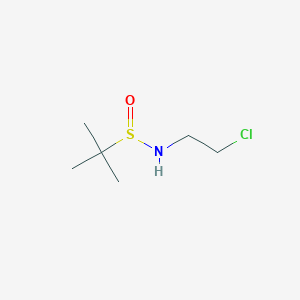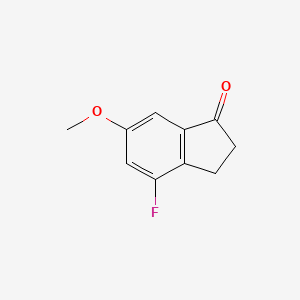
(E)-3-(Quinolin-5-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(Quinolin-5-yl)acrylaldehyde is an organic compound characterized by the presence of a quinoline ring attached to an acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Quinolin-5-yl)acrylaldehyde typically involves the condensation of quinoline-5-carbaldehyde with an appropriate acrylating agent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as column chromatography are employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-(Quinolin-5-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinolin-5-ylacrylic acid.
Reduction: Quinolin-5-ylacryl alcohol.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(Quinolin-5-yl)acrylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-3-(Quinolin-5-yl)acrylaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways. The quinoline ring is known to interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects.
Comparación Con Compuestos Similares
- (Quinolin-5-yl)acetylene
- 1-(Quinolin-5-yl)ethanone
- 2-(Quinolin-5-yl)acetaldehyde
Comparison: (E)-3-(Quinolin-5-yl)acrylaldehyde is unique due to the presence of both the quinoline ring and the acrylaldehyde moiety, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H9NO |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
(E)-3-quinolin-5-ylprop-2-enal |
InChI |
InChI=1S/C12H9NO/c14-9-3-5-10-4-1-7-12-11(10)6-2-8-13-12/h1-9H/b5-3+ |
Clave InChI |
FMBYKLIYFAUAQD-HWKANZROSA-N |
SMILES isomérico |
C1=CC(=C2C=CC=NC2=C1)/C=C/C=O |
SMILES canónico |
C1=CC(=C2C=CC=NC2=C1)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)


![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)





![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)




